molecular formula C13H22F2N2O2 B8219116 tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B8219116
M. Wt: 276.32 g/mol
InChI Key: AZRHRAXNIQHZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1221818-66-1) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 and two fluorine atoms at the 10,10 positions. Its molecular formula is C₁₃H₂₂F₂N₂O₂, with a molecular weight of 276.32 g/mol. The compound is characterized by high purity (≥97%) and is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)8-16-6-4-13(12,14)15/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRHRAXNIQHZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deoxyfluorination of Diols or Ketones

A ketone precursor undergoes treatment with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , replacing carbonyl oxygen with fluorine. For instance, spirocyclic diketones are converted to geminal difluorides in yields exceeding 70% under anhydrous conditions. The reaction mechanism proceeds via a trigonal bipyramidal intermediate, ensuring retention of spiro geometry.

Electrophilic Fluorination

Electron-rich spirocyclic amines react with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile or DMF. This method is particularly effective for late-stage fluorination, achieving >90% regioselectivity when steric hindrance directs fluoride attack to the 10-position.

Protective Group Management

The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis. Key considerations include:

  • Introduction : Boc anhydride in the presence of DMAP or triethylamine installs the protecting group under mild conditions (0–25°C, 12–24 h).

  • Stability : The Boc group remains intact during fluorination and cyclization but is cleaved by trifluoroacetic acid (TFA) in dichloromethane, enabling downstream functionalization.

Optimized Synthetic Routes

Sequential Cyclization-Fluorination Approach

  • Spiro Ring Formation :
    Piperidine-4-carboxylate (1.0 mol) reacts with allylmagnesium chloride (2.0 mol) in THF at −20°C, followed by LiAlH4 reduction to yield 5-azaspiro[3.4]octane.

  • Oxidation and Fluorination :
    The intermediate ketone is treated with DAST (1.2 eq) at 0°C, achieving 68% yield of the difluorinated spiro compound.

  • Boc Protection :
    The free amine is protected using Boc2O (1.5 eq) and DMAP (0.1 eq) in dichloromethane (rt, 12 h).

Reaction Table 1 : Key Parameters for Sequential Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
SpirocyclizationAllylMgCl, THF, −20°C → rt8295
FluorinationDAST, DCM, 0°C → rt6890
Boc ProtectionBoc2O, DMAP, DCM9599

Convergent Route via Spirocyclic Diamines

  • Diamine Synthesis :
    2,7-Diazaspiro[4.5]decane is prepared via reductive amination of 1,5-diketones using NaBH3CN in methanol.

  • Double Fluorination :
    The diamine reacts with excess Selectfluor® (2.2 eq) in acetonitrile at 80°C for 24 h, achieving 75% difluorination.

  • Selective Carboxylation :
    The less hindered amine is protected with Boc2O, while the remaining amine is stabilized as a hydrochloride salt.

Analytical Characterization

Critical quality attributes are confirmed through:

  • NMR Spectroscopy : 19F NMR shows two equivalent fluorine atoms at δ −118 ppm (singlet).

  • Mass Spectrometry : ESI-MS m/z 291.2 [M + H]+ corresponds to C13H20F2N2O3.

  • X-ray Crystallography : Confirms spiro geometry with a dihedral angle of 89.7° between the piperidine and cyclohexane rings.

Challenges and Mitigations

  • Racemization : Spiro center epimerization is minimized by conducting fluorination at low temperatures (−78°C).

  • Byproduct Formation : Excess fluorinating agents generate HF, necessitating scavengers like K2CO3 or molecular sieves.

Industrial Scalability

Kilogram-scale production employs continuous flow reactors for exothermic fluorination steps, enhancing safety and yield consistency. Typical process metrics:

  • Space-Time Yield : 0.8 kg/L·day

  • E-Factor : 23 (improved to 15 via solvent recycling)

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is investigated for its potential as a pharmaceutical intermediate. The compound's spirocyclic structure is known to influence biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity
Research has shown that similar spirocyclic compounds exhibit cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the specific effects of this compound on tumor growth inhibition and apoptosis induction.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecules efficiently.

Applications in Synthesis:

  • Fluorination Reactions : The difluoro group enhances reactivity and selectivity in fluorination processes.
  • Formation of Spiro Compounds : Its spiro structure facilitates the formation of other spiro compounds through cyclization reactions.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced polymers and coatings.

Research Focus:
Studies are being conducted on the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure and fluorine atoms allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (Target) 1221818-66-1 C₁₃H₂₂F₂N₂O₂ 276.32 10,10-difluoro ≥97% Capot Chemical
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (BD288085) - C₁₄H₂₆N₂O₂ 254.37 8-amino, single N-center 97% BLD Pharm
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 No fluorine, dual N-centers 98% PharmaBlock
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1272758-17-4 C₁₂H₂₁NO₃ 227.30 7-oxo, smaller spiro ring (3.5) - PharmaBlock

Key Observations :

  • Fluorination: The target compound's 10,10-difluoro substitution distinguishes it from non-fluorinated analogs like BD288085 and the 336191-17-4 compound. Fluorine’s electronegativity enhances metabolic stability and may influence lipophilicity, impacting blood-brain barrier (BBB) permeability .
  • Spiro Ring Size: The spiro[4.5]decane core is shared with BD288085 and 336191-17-4, whereas the 1272758-17-4 analog has a smaller spiro[3.5]nonane structure, reducing conformational rigidity .
  • Nitrogen Placement: The target compound’s dual nitrogen atoms at positions 2 and 7 contrast with BD288085’s single nitrogen (position 2) and an amino group at position 8 .

Physicochemical and Pharmacokinetic Properties

Data for the 336191-17-4 analog (Table 2) provides insights into likely trends for the fluorinated target compound:

Property tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (336191-17-4) Inferred Trend for Target Compound (1221818-66-1)
Log S (Solubility) -2.5 (moderately soluble) Lower solubility due to fluorine’s hydrophobicity
TPSA (Ų) 38.3 Similar (~38–40 Ų)
BBB Permeability High Potentially reduced (fluorine may increase polarity)
CYP Inhibition Risk Low Likely low (fluorine reduces metabolic oxidation)
Bioavailability Score 0.55 Comparable (0.5–0.6)

Notes:

  • Fluorination typically increases metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
  • The target’s molecular weight (276.32) exceeds the Rule of Five limit (500 g/mol), but its spirocyclic rigidity may mitigate permeability issues .

Biological Activity

tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS Number: 1221818-66-1) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C13H22F2N2O2
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The compound's structure suggests possible interactions with various biological targets, particularly in the realm of neuropharmacology and anti-inflammatory responses.

Case Studies and Research Findings

Research on this compound is still emerging. However, related compounds have been studied extensively:

  • Anti-inflammatory Properties :
    • A study highlighted the anti-inflammatory effects of similar diazaspiro compounds when tested in vitro and in vivo models . These findings suggest that tert-butyl 10,10-difluoro derivatives could exhibit comparable effects.
  • Neuroprotective Effects :
    • Research on diazaspiro compounds has indicated potential neuroprotective properties against neurodegenerative diseases . The structural similarity to known neuroprotective agents suggests that further exploration could yield significant insights.
  • Pharmacokinetics and Toxicology :
    • Initial assessments indicate a favorable pharmacokinetic profile for related compounds; however, detailed toxicological evaluations specific to this compound are necessary to establish safety for therapeutic use.

Data Tables

PropertyValue
Molecular FormulaC13H22F2N2O2
Molecular Weight276.33 g/mol
Purity≥ 95%
CAS Number1221818-66-1
Biological ActivityDescription
Anti-inflammatoryPotential inhibition of LFA-1
NeuroprotectivePossible protective effects against neurodegeneration

Q & A

Basic Question: What experimental strategies are recommended for synthesizing tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate?

Methodological Answer:
While direct synthesis protocols for the difluoro variant are not explicitly detailed in the evidence, analogous diazaspiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate derivatives) suggest a multi-step approach:

Core Spirocycle Formation : Use a [4+1] cyclization strategy with a difluorinated ketone precursor and a protected diamine.

Fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine .
Key Considerations : Monitor reaction progress via LCMS (e.g., m/z 796 [M]⁺ as seen in analogous compounds) and optimize purification using silica gel chromatography .

Basic Question: How is the molecular structure of this compound validated?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a closely related compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate), SC-XRD revealed:

Crystal Parameter Value
Space GroupMonoclinic, C2
Unit Cell Dimensionsa = 10.495 Å, b = 6.283 Å, c = 19.247 Å
β Angle97.029°
Z4
Density1.267 Mg/m³

For the difluoro variant, computational modeling (DFT) paired with NMR (¹⁹F coupling analysis) can resolve stereoelectronic effects of fluorination.

Advanced Question: How do discrepancies in stability data across SDS sources impact experimental design?

Methodological Answer:
Conflicting SDS data (e.g., "no known hazard" vs. "respiratory irritation" classifications) necessitate precautionary measures:

  • Contradiction Analysis : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Aaron Chemicals). For example, while Combi-Blocks reports stability under refrigeration , Aaron Chemicals highlights decomposition risks under heat (releasing CO and NOₓ) .
  • Mitigation Strategies :
    • Store at ≤4°C in inert atmospheres.
    • Use explosion-proof refrigerators and conduct thermal stability assays (TGA/DSC) for batch-specific validation .

Advanced Question: What challenges arise in crystallizing fluorinated diazaspiro compounds, and how are they addressed?

Methodological Answer:
Fluorine’s electronegativity disrupts crystal packing. Key solutions include:

Co-Crystallization : Use halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice interactions.

Low-Temperature Crystallization : Slow cooling (e.g., 173 K) reduces thermal motion, enhancing diffraction quality .

Software Optimization : Refine structures using SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .

Advanced Question: How does fluorination influence reactivity in cross-coupling reactions?

Methodological Answer:
The 10,10-difluoro motif alters electronic and steric profiles:

  • Electronic Effects : Fluorine withdraws electron density, potentially deactivating the spirocyclic core toward nucleophilic substitution.
  • Steric Hindrance : vicinal fluorines may block axial attack, favoring equatorial reaction pathways.
    Experimental Validation :
  • Conduct Hammett studies to quantify electronic effects.
  • Compare reaction yields with non-fluorinated analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) in Suzuki-Miyaura couplings .

Advanced Question: How are metabolic stability assays designed for fluorinated spirocyclic compounds?

Methodological Answer:

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via HPLC-MS.

Fluorine-Specific Detection : Use ¹⁹F NMR to track defluorination metabolites .

Data Interpretation : Compare half-life (t₁/₂) to non-fluorinated analogs. For example, fluorination typically enhances metabolic stability by reducing CYP450 affinity.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight276.18 (hydrochloride salt)
Boiling PointNot reported (decomposes)
Hazard StatementsH302, H315, H319, H335
StabilityRefrigerate; avoid moisture/light

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.